Bienvenue dans la boutique en ligne BenchChem!

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Sequential Derivatization Medicinal Chemistry Building Block Reactivity

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3) is a heterocyclic synthetic intermediate belonging to the thiazolo[4,5-d]pyrimidine scaffold class, recognized as a 7-thia purine isostere with broad pharmacological relevance. The compound features two chlorine atoms at C-5 and C-7, and a methylthio (-SCH₃) substituent at C-2 of the fused thiazolo-pyrimidine core, with a molecular formula of C₆H₃Cl₂N₃S₂ and a molecular weight of 252.14 g/mol.

Molecular Formula C6H3Cl2N3S2
Molecular Weight 252.1 g/mol
CAS No. 87789-35-3
Cat. No. B1601030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine
CAS87789-35-3
Molecular FormulaC6H3Cl2N3S2
Molecular Weight252.1 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=NC(=N2)Cl)Cl
InChIInChI=1S/C6H3Cl2N3S2/c1-12-6-11-4-2(13-6)3(7)9-5(8)10-4/h1H3
InChIKeyLGWQAKNSIYXJPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3): A Dual-Chlorinated Purine Isostere Building Block for Kinase-Targeted Medicinal Chemistry


5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3) is a heterocyclic synthetic intermediate belonging to the thiazolo[4,5-d]pyrimidine scaffold class, recognized as a 7-thia purine isostere with broad pharmacological relevance [1]. The compound features two chlorine atoms at C-5 and C-7, and a methylthio (-SCH₃) substituent at C-2 of the fused thiazolo-pyrimidine core, with a molecular formula of C₆H₃Cl₂N₃S₂ and a molecular weight of 252.14 g/mol [2]. Thiazolo[4,5-d]pyrimidines have been investigated as inhibitors of diverse targets including EGFR, CDK1, Syk, mTOR, PI3Kδ, PAK4, CRF receptors, COX-2, and HIV-1 reverse transcriptase, establishing the scaffold as a privileged structure in drug discovery [3]. The specific substitution pattern of this compound—dual chlorine leaving groups plus a methylthio moiety—confers distinct synthetic versatility not found in mono-chlorinated or non-chlorinated analogs, enabling sequential, chemoselective derivatization at multiple positions.

Why 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine Cannot Be Replaced by Simpler Thiazolopyrimidine Analogs in Multi-Position Derivatization Workflows


Within the thiazolo[4,5-d]pyrimidine building block family, substitution pattern fundamentally determines synthetic trajectory and the accessible chemical space of final products. Mono-chlorinated analogs such as 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2) possess only a single electrophilic site, limiting derivatization to C-7 and preventing sequential, divergent modification at C-5 . Non-methylthio analogs such as 5,7-dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) lack the C-2 sulfur substituent, which serves as both a synthetic handle (oxidation to sulfone for nucleophilic displacement) and a modulator of electronic properties in downstream bioactive molecules . Regioisomeric 2,7-dichlorothiazolo[5,4-d]pyrimidine (CAS 19602-61-0) presents an altered ring fusion geometry that changes the spatial orientation of substituents relative to biological targets . The 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine analog (CAS 859796-00-2) replaces the oxidizable methylthio group with a non-functionalizable methyl group, removing a key diversification point. These structural differences create non-interchangeable reactivity profiles, making the specific CAS 87789-35-3 compound the necessary starting material when synthetic routes demand dual chlorine electrophilicity combined with a C-2 sulfur-based functional group for subsequent elaboration.

Quantitative Differentiation Evidence for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3) Against Closest Analogs


Dual C-5/C-7 Chlorine Electrophilic Sites Enable Sequential Derivatization Unavailable in Mono-Chlorinated Analogs

The target compound possesses two chlorine atoms at C-5 and C-7, compared to only one chlorine atom (C-7) in 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2). This structural difference enables chemoselective sequential nucleophilic aromatic substitution (SNAr) reactions, where C-7 is typically more reactive toward primary amines under mild conditions, followed by C-5 displacement under more forcing conditions or with alternative nucleophiles [1]. The mono-chlorinated analog 119011-56-2 has been explicitly described as an intermediate in the synthesis of 2,7-diamino-thiazolo[4,5-d]pyrimidine EGFR inhibitors, where substitution occurs exclusively at C-7 [1]. The target compound extends this synthetic capacity to both C-5 and C-7 positions, effectively doubling the diversity points accessible from a single building block.

Sequential Derivatization Medicinal Chemistry Building Block Reactivity

C-2 Methylthio Substituent Provides an Oxidizable Sulfur Handle Absent in C-2 Methyl and C-2 Unsubstituted Analogs

The C-2 methylthio (-SCH₃) group in the target compound is a chemically addressable functional group that can be oxidized to the corresponding sulfone (-SO₂CH₃), converting it into a superior leaving group for further nucleophilic displacement. This is absent in 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine (CAS 859796-00-2), where the C-2 methyl group is chemically inert under standard reaction conditions . The 5,7-dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) lacks any C-2 substituent altogether, providing no handle for C-2 diversification . The methylthio group thus adds a third dimension of synthetic versatility beyond the two chlorine sites, enabling C-2 → C-5 → C-7 sequential derivatization or orthogonal protection/deprotection strategies at three distinct positions.

Sulfur Oxidation Sulfone Intermediate Diversification Handle

Sigma-Aldrich 98% Purity Specification (Catalog 794342) Exceeds Typical Commercial Purity of Mono-Chlorinated and Analogous Building Blocks

As listed by Sigma-Aldrich (Catalog No. 794342), 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine is offered at 98% purity with defined storage conditions (-20°C, under nitrogen, protected from moisture) and a boiling point of 349°C at 760 mmHg . In contrast, the mono-chlorinated analog 7-chloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 119011-56-2) is typically available at 95% purity from commercial sources . The 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine (CAS 859796-00-2) is also offered at 95% purity with a significantly higher price point (¥11,447 per gram at Beyotime) [1]. The 98% purity specification reduces uncertainty in reaction stoichiometry calculations and minimizes purification burdens associated with byproducts from lower-purity alternatives.

Purity Specification Quality Control Procurement Reliability

Thiazolo[4,5-d]pyrimidine Scaffold Validated Across Multiple Kinase Targets (CDK1 IC₅₀ = 97 nM; EGFR IC₅₀ Range 4–15 nM for Optimized Analogs) Demonstrates Broad Pharmacological Platform Value

Although 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine itself is a synthetic intermediate and not a terminal bioactive molecule, the thiazolo[4,5-d]pyrimidine scaffold from which it is derived has demonstrated potent activity across multiple therapeutically relevant kinase targets. Mohamed et al. (2020) reported a thiazolo[4,5-d]pyrimidine analog (Compound 5) with CDK1/Cyclin B IC₅₀ = 97 ± 2.33 nM, alongside upregulation of pro-apoptotic markers p53, BAX, cytochrome c, and caspases-3/-8/-9 [1]. In the EGFR space, Lin et al. (2009) achieved IC₅₀ values of 4–15 nM for optimized 2,7-diamino-thiazolo[4,5-d]pyrimidines against wild-type EGFR kinase [2]. Additional validated targets include PAK4 (PB-10, IC₅₀ = 15.12 μM) [3], COX-2 (derivatives surpassing celecoxib with IC₅₀ = 0.87 μM vs. 1.11 μM) [4], and Syk/mTOR/PI3Kδ (cited in patent literature) [5]. The regioisomeric thiazolo[5,4-d]pyrimidine scaffold (e.g., 2,7-dichlorothiazolo[5,4-d]pyrimidine, CAS 19602-61-0) has a different ring fusion geometry and target preference profile, primarily explored in HIV-1 NNRTI programs rather than the broad kinase panel accessible to the [4,5-d] series [6].

Kinase Inhibition Scaffold Validation Drug Discovery Platform

Regioisomeric [4,5-d] Ring Fusion Enables Purine-Mimetic Binding Distinct from [5,4-d] Congeners in Kinase ATP Pockets

The thiazolo[4,5-d]pyrimidine scaffold is explicitly classified as a 7-thia purine isostere, where the sulfur atom replaces the N-7 position of the purine ring system [1]. This structural mimicry enables engagement with the adenine-binding region of ATP-binding pockets in kinases, while the altered electronic and steric properties imparted by the sulfur atom can confer selectivity advantages over natural purine scaffolds [1]. The regioisomeric thiazolo[5,4-d]pyrimidine scaffold (e.g., 2,7-dichlorothiazolo[5,4-d]pyrimidine, CAS 19602-61-0) places the sulfur atom at a different topological position, resulting in a distinct hydrogen-bonding and steric presentation to kinase hinge regions . This geometric difference translates into divergent target selectivity profiles: the [4,5-d] series has produced potent CDK1, EGFR, and Syk inhibitors, while the [5,4-d] series has seen more extensive exploration in HIV-1 NNRTI programs [2]. For programs targeting classical kinase ATP pockets (e.g., EGFR, CDK family), the [4,5-d] geometry is the appropriate starting scaffold.

Purine Isostere Scaffold Geometry Kinase Binding Mode

CYP1A2 and CYP2C19 Inhibitory Activity of the Unelaborated Scaffold Provides an Early ADME Flag for Medicinal Chemistry Triage

The unelaborated 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine scaffold has been identified as an inhibitor of cytochrome P450 enzymes CYP1A2 and CYP2C19 . This early ADME signal is valuable for medicinal chemistry triage: analogs synthesized from this scaffold can be prospectively screened for CYP inhibition to guide structural modifications that mitigate drug-drug interaction liability. In contrast, the non-methylthio analog 5,7-dichlorothiazolo[4,5-d]pyrimidine (CAS 1137278-39-7) may exhibit a different CYP inhibition profile due to altered lipophilicity and electronic properties at the C-2 position . Modern thiazolo[4,5-d]pyrimidine drug discovery programs routinely incorporate CYP profiling: for example, piperidine-substituted thiazolo[5,4-d]pyrimidine HIV-1 NNRTI leads 14a and 19a showed favorable CYP profiles with IC₅₀ > 3 μM across CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4 [1], demonstrating that scaffold elaboration can successfully dial out CYP inhibition inherent to the core.

CYP450 Inhibition Drug Metabolism ADME Triage

Optimal Procurement and Deployment Scenarios for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine (CAS 87789-35-3)


Kinase-Focused Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis Requiring a Purine Isostere Core

In fragment-based and DNA-encoded library approaches targeting the ATP-binding sites of kinases (EGFR, CDK, Syk, mTOR, PI3K families), 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine serves as an ideal purine-mimetic core fragment. The dual chlorine handles enable on-DNA SNAr chemistry for DEL construction, while the scaffold's purine isostere geometry ensures hinge-region recognition. The validated CDK1 inhibition at IC₅₀ = 97 nM and EGFR inhibition at 4–15 nM for elaborated analogs from this scaffold class demonstrate that chemical matter derived from this building block can achieve target engagement at therapeutically relevant concentrations. The 98% purity specification (Sigma-Aldrich Catalog 794342) ensures consistent loading in DEL synthesis where stoichiometric precision is critical .

Parallel Library Synthesis for Kinase Selectivity Profiling via Sequential C-7, C-5, and C-2 Derivatization

The three-stage reactivity of 5,7-dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine—initial C-7 amination, subsequent C-5 displacement, and optional C-2 sulfone-mediated diversification—enables systematic parallel synthesis of focused kinase inhibitor libraries. This sequential approach supports SAR exploration across all three substitution vectors from a single building block, as demonstrated in the 2,7-diamino-thiazolo[4,5-d]pyrimidine EGFR inhibitor program and the CDK1-selective inhibitor series . In contrast, using the mono-chlorinated 7-chloro-2-(methylthio) analog (CAS 119011-56-2) would limit library diversity to C-7 only, while the 5,7-dichlorothiazolo[4,5-d]pyrimidine analog (CAS 1137278-39-7) forecloses C-2 derivatization .

Medicinal Chemistry Lead Optimization with Prospective CYP Liability Management

For programs where the thiazolo[4,5-d]pyrimidine scaffold has been identified as a hit or lead series, the known CYP1A2 and CYP2C19 inhibitory activity of the unelaborated scaffold provides a built-in early ADME triage flag. Medicinal chemistry teams can prospectively screen each round of analogs for CYP inhibition and prioritize substituents that reduce CYP liability while maintaining target potency. The precedent from the thiazolo[5,4-d]pyrimidine HIV-1 NNRTI program, where elaborated analogs 14a and 19a achieved IC₅₀ > 3 μM across five CYP isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) , demonstrates that scaffold elaboration can successfully mitigate CYP inhibition inherent to the core, informing multiparameter optimization strategies from the outset.

Custom Synthesis and Process Chemistry Scale-Up Utilizing Established Commercial Supply Chains

The compound's availability from multiple reputable suppliers including Sigma-Aldrich (Catalog 794342, 98% purity), ChemScene (CS-0150091), Bidepharm (95% purity with batch QC certificates including NMR, HPLC, GC), and others ensures supply chain redundancy for both discovery-scale (50 mg to 1 g) and process development quantities. The defined storage conditions (-20°C, under nitrogen, protected from moisture) and solid physical form facilitate long-term inventory management. The ChemShuttle listing at $300.00 for an unspecified quantity and CymitQuimica pricing at €650.00/g establish reference pricing benchmarks for procurement budgeting, while the Beyotime listing of the structurally analogous 5,7-dichloro-2-methylthiazolo[4,5-d]pyrimidine at ¥11,447/g (approximately $1,580/g) [1] highlights the relative cost-effectiveness of the methylthio-substituted target compound for budget-conscious procurement decisions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,7-Dichloro-2-(methylthio)thiazolo[4,5-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.